3-Morpholin-4-ylbutan-1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholin-4-ylbutan-1-amine typically involves the reaction of morpholine with butylamine under specific conditions. One common method includes the coupling of morpholine with butylamine in the presence of a suitable catalyst, followed by cyclization and reduction reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-Morpholin-4-ylbutan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms or derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-Morpholin-4-ylbutan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Morpholin-4-ylbutan-1-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-Morpholin-4-ylbutan-1-amine include:
- 3-(Morpholin-4-yl)propan-1-amine
- 3-(Morpholin-4-yl)pentan-1-amine
- 3-(Morpholin-4-yl)hexan-1-amine
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its versatility in various chemical reactions and applications in multiple fields makes it a valuable compound for research and industrial purposes .
Biological Activity
3-Morpholin-4-ylbutan-1-amine, a compound characterized by its morpholine ring and butylamine structure, has garnered attention in various fields of biological research due to its potential biological activities. This article delves into its mechanisms of action, applications in scientific research, and comparative biological activity with similar compounds.
Chemical Structure and Properties
This compound (C8H18N2O) features a morpholine ring attached to a butan-1-amine chain. This unique structure allows it to interact with various biological targets, making it a versatile compound in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. The compound acts as a ligand for certain molecular targets, influencing various biochemical pathways:
- Enzyme Modulation : It can inhibit the activity of pro-inflammatory cytokines, which is crucial in inflammatory diseases.
- Receptor Interaction : The compound's structure allows it to bind effectively to receptors involved in neurotransmission and other physiological processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Comparative studies have shown its effectiveness against various bacterial and fungal strains.
Pathogen | Inhibition Zone (mm) | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|---|
Staphylococcus aureus | 20 | 32 | 64 |
Escherichia coli | 18 | 16 | 32 |
Candida albicans | 22 | 8 | 16 |
These results suggest that the compound can be an effective agent in treating infections caused by these pathogens .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound significantly reduces the production of inflammatory mediators. This effect is particularly relevant in conditions such as arthritis and other inflammatory disorders. The compound's ability to inhibit cytokine release contributes to its therapeutic potential.
Case Study 1: Inhibition of Pro-inflammatory Cytokines
A study investigated the effects of this compound on macrophages stimulated with lipopolysaccharides (LPS). The results showed a marked decrease in TNF-alpha and IL-6 production, indicating its potential for managing inflammatory responses in clinical settings.
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial efficacy of this compound was tested against a panel of clinical isolates. The compound demonstrated potent activity against resistant strains of Staphylococcus aureus, suggesting its utility as a novel antimicrobial agent .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
Compound | Biological Activity | Mechanism |
---|---|---|
Morpholine | Limited antimicrobial activity | Non-specific interactions |
4-Morpholinobutan-1-ol | Moderate anti-inflammatory effects | Inhibition of cytokine release |
3-Amino-N-(morpholin-4-yl)butanamide | Strong anti-inflammatory and antimicrobial effects | Modulation of enzyme activity |
This table highlights the unique biological profile of this compound compared to other compounds, emphasizing its dual role in antimicrobial and anti-inflammatory activities .
Properties
IUPAC Name |
3-morpholin-4-ylbutan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-8(2-3-9)10-4-6-11-7-5-10/h8H,2-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRDKXUODLOYBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)N1CCOCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602097 |
Source
|
Record name | 3-(Morpholin-4-yl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
776329-10-3 |
Source
|
Record name | 3-(Morpholin-4-yl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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